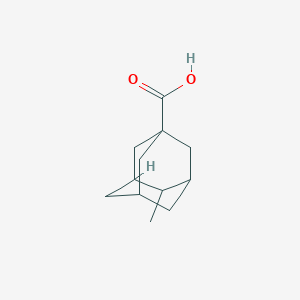
4-Methyladamantane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyladamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of a carboxylic acid group attached to the adamantane framework, with a methyl group at the fourth position. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 4-Methyladamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method is the Koch-Haaf reaction, which involves the carboxylation of adamantane derivatives using formic acid in the presence of sulfuric acid . This reaction can yield various carboxylic acid derivatives depending on the reaction conditions and the specific adamantane substrate used. Industrial production methods may involve similar carboxylation reactions, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
4-Methyladamantane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The methyl group and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methyladamantane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 4-Methyladamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the adamantane framework can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
4-Methyladamantane-1-carboxylic acid can be compared with other adamantane derivatives, such as:
1-Adamantane carboxylic acid: Lacks the methyl group at the fourth position, resulting in different chemical reactivity and physical properties.
2-Methyladamantane-2-carboxylic acid: The carboxylic acid group is attached to a different position on the adamantane framework, leading to variations in its chemical behavior.
1,3-Dehydroadamantane: An unsaturated derivative with different reactivity due to the presence of double bonds. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
4-methyladamantane-1-carboxylic acid |
InChI |
InChI=1S/C12H18O2/c1-7-9-2-8-3-10(7)6-12(4-8,5-9)11(13)14/h7-10H,2-6H2,1H3,(H,13,14) |
Clé InChI |
RVJHUYMEKVWLFP-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC3CC1CC(C3)(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















